molecular formula C23H24O7 B1262404 1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one

1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one

Cat. No. B1262404
M. Wt: 412.4 g/mol
InChI Key: GTFZZWXWNSXLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one is a natural product found in Garcinia mangostana with data available.

Scientific Research Applications

Research Applications

Natural Product Isolation

  • Compounds structurally related to the mentioned chemical, such as 5,9,11-Trihydroxy-2,2-dimethyl-10-(3′-methyl-2′-butenyl)-3-(2″-methyl-3″-butenyl)pyrano[2,3-a]xanthen-12(2H)-one, have been isolated from natural sources like Calophyllum pseudomole. These isolations demonstrate the compound's relevance in phytochemistry and natural product research (Tanjung, Saputri, & Tjahjandarie, 2016).

Synthesis Studies

  • The compound's synthetic analogs, such as 2-[3-(1-Oxo-3-aminobut-2-enyl)-7-methoxy-5-methyl-4-oxo-4H-benzopyran-2-ylmethyl]dioxolans, have been synthesized and analyzed. These studies contribute to the field of organic synthesis and medicinal chemistry (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

Biological Activities

  • Similar xanthones have been identified for their biological activities. For instance, compounds like 1,2-dihydro-1,8,10-trihydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)furo[3,2-a]xanthen-11-one have shown activities like quinone reductase induction and radical-scavenging, which are significant in pharmacological and biochemical research (Chin, Jung, Chai, Keller, & Kinghorn, 2008).

properties

Product Name

1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

1,8,10-trihydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-1,2-dihydrofuro[3,2-a]xanthen-11-one

InChI

InChI=1S/C23H24O7/c1-10(2)5-6-11-12(24)9-15-18(19(11)25)20(26)16-13(29-15)7-8-14-17(16)21(27)22(30-14)23(3,4)28/h5,7-9,21-22,24-25,27-28H,6H2,1-4H3

InChI Key

GTFZZWXWNSXLEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C3)OC(C4O)C(C)(C)O)O)C

synonyms

1,2-DHTH-2-HP-MFX cpd
1,2-dihydro-1,8,10-trihydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)furo(3,2-a)xanthen-11-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one
Reactant of Route 2
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one
Reactant of Route 3
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one
Reactant of Route 4
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one
Reactant of Route 5
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one
Reactant of Route 6
Reactant of Route 6
1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one

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